molecular formula C22H48BrN B14345719 N-Butyl-N,N-dimethylhexadecan-1-aminium bromide CAS No. 96018-76-7

N-Butyl-N,N-dimethylhexadecan-1-aminium bromide

Cat. No.: B14345719
CAS No.: 96018-76-7
M. Wt: 406.5 g/mol
InChI Key: RGYWTUVVXKFRRE-UHFFFAOYSA-M
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Description

N-Butyl-N,N-dimethylhexadecan-1-aminium bromide is a cationic lipid compound. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its ability to form lipid nanoparticles, which are crucial for drug delivery systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N,N-dimethylhexadecan-1-aminium bromide typically involves the quaternization of N,N-dimethylhexadecan-1-amine with butyl bromide. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

N,N-dimethylhexadecan-1-amine+Butyl bromideN-Butyl-N,N-dimethylhexadecan-1-aminium bromide\text{N,N-dimethylhexadecan-1-amine} + \text{Butyl bromide} \rightarrow \text{this compound} N,N-dimethylhexadecan-1-amine+Butyl bromide→N-Butyl-N,N-dimethylhexadecan-1-aminium bromide

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar quaternization reactions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N,N-dimethylhexadecan-1-aminium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield the corresponding alcohol.

Scientific Research Applications

N-Butyl-N,N-dimethylhexadecan-1-aminium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant and phase transfer catalyst in various chemical reactions.

    Biology: The compound is employed in the formation of lipid nanoparticles for gene delivery and other biomedical applications.

    Medicine: It is used in drug delivery systems, particularly for delivering nucleic acids such as mRNA and siRNA.

    Industry: The compound is used in the formulation of personal care products and as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-Butyl-N,N-dimethylhexadecan-1-aminium bromide involves its interaction with biological membranes. As a cationic lipid, it can form complexes with negatively charged molecules such as nucleic acids. This interaction facilitates the delivery of these molecules into cells. The compound’s ability to form lipid nanoparticles enhances its effectiveness in drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

    N-Hexadecyl-N,N-dimethylhexadecan-1-aminium bromide: Another cationic lipid with similar applications in drug delivery.

    N-Benzyl-N,N-dimethylhexadecan-1-aminium bromide: Used as a surfactant and antimicrobial agent.

Uniqueness

N-Butyl-N,N-dimethylhexadecan-1-aminium bromide is unique due to its specific alkyl chain length and quaternary ammonium structure, which confer distinct physicochemical properties. These properties make it particularly effective in forming stable lipid nanoparticles for drug delivery applications.

Properties

CAS No.

96018-76-7

Molecular Formula

C22H48BrN

Molecular Weight

406.5 g/mol

IUPAC Name

butyl-hexadecyl-dimethylazanium;bromide

InChI

InChI=1S/C22H48N.BrH/c1-5-7-9-10-11-12-13-14-15-16-17-18-19-20-22-23(3,4)21-8-6-2;/h5-22H2,1-4H3;1H/q+1;/p-1

InChI Key

RGYWTUVVXKFRRE-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CCCC.[Br-]

Origin of Product

United States

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